BenchChemオンラインストアへようこそ!

7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Enzyme inhibition 11β-HSD1 Structure-activity relationship

7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 51847-29-1; PubChem CID is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a thiazole ring fused to a pyrimidine core and bearing a phenylethyl substituent at the 7-position. The compound has a molecular formula of C₁₄H₁₄N₂OS and a molecular weight of 258.34 g/mol, with a computed XLogP3-AA of 2.4.

Molecular Formula C14H14N2OS
Molecular Weight 258.34 g/mol
CAS No. 51847-29-1
Cat. No. B12915290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS51847-29-1
Molecular FormulaC14H14N2OS
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=CC(=O)N21)CCC3=CC=CC=C3
InChIInChI=1S/C14H14N2OS/c17-13-10-12(15-14-16(13)8-9-18-14)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2
InChIKeyUBETTWABWQXMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 51847-29-1): Procurement-Relevant Identity and Core Characteristics


7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 51847-29-1; PubChem CID 71442215) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine family, characterized by a thiazole ring fused to a pyrimidine core and bearing a phenylethyl substituent at the 7-position . The compound has a molecular formula of C₁₄H₁₄N₂OS and a molecular weight of 258.34 g/mol, with a computed XLogP3-AA of 2.4 . It exists as a 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one tautomer, placing it structurally within a scaffold historically investigated for analgesic, anti-inflammatory, and enzyme inhibitory activities .

Why 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 51847-29-1) Cannot Be Replaced by Generic Thiazolo[3,2-a]pyrimidin-5-one Analogs


Within the thiazolo[3,2-a]pyrimidin-5-one class, even minor substituent variations at the 7-position produce substantial shifts in biological target engagement and potency. For example, in a panel of 29 2-substituted or 7-substituted analogs tested against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), inhibitory activity ranged from inactive to 59.15% inhibition at 10 µmol/L, with the most potent analog (7-(cyclohexylmethyl)-2-iodomethyl derivative) achieving an IC₅₀ of 6.9 µmol/L . The 7-phenylethyl substituent present in CAS 51847-29-1 introduces a distinct combination of lipophilicity (XLogP3-AA = 2.4) and steric bulk that differentiates it from analogs bearing smaller alkyl (e.g., 7-methyl, 7-ethyl) or bulkier cycloalkylmethyl groups. Procurement of a generic thiazolo[3,2-a]pyrimidin-5-one scaffold without verifying the exact 7-substituent therefore risks selecting a compound with materially different target-binding profiles.

Quantitative Differentiation Evidence for 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 51847-29-1) Relative to Closest Analogs


Structural Differentiation from 7-Alkyl and 7-Cycloalkylmethyl Thiazolo[3,2-a]pyrimidin-5-one Analogs

The 7-(2-phenylethyl) substituent in CAS 51847-29-1 provides a distinct aromatic–aliphatic spacer absent in simple 7-alkyl analogs (e.g., 7-methyl, 7-ethyl, or 7-pentyl derivatives claimed in the same patent family) and geometrically distinct from the 7-cyclohexylmethyl analog that was the most potent 11β-HSD1 inhibitor reported in the class . This structural distinction is relevant because the 7-cyclohexylmethyl-2-iodomethyl derivative achieved an IC₅₀ of 6.9 µmol/L against 11β-HSD1 and showed selectivity over 11β-HSD2, whereas the majority of 29 tested analogs showed substantially weaker or negligible inhibition . No direct 11β-HSD1 data are available for the 7-phenylethyl compound; however, its structural divergence from both the most potent and the inactive analogs makes its pharmacological profile non-interchangeable.

Enzyme inhibition 11β-HSD1 Structure-activity relationship

Lipophilicity-Driven Differentiation: XLogP3-AA of 7-Phenylethyl Analog vs. Common 7-Alkyl and 7-Benzyl Comparators

The computed lipophilicity (XLogP3-AA) of CAS 51847-29-1 is 2.4 . This falls between the lower lipophilicity of short-chain 7-alkyl analogs (estimated XLogP for 7-methyl: ~0.9; 7-ethyl: ~1.4) and the higher lipophilicity of the 7-benzyl analog (estimated XLogP ~2.7) or 7-pentyl analog (estimated XLogP ~3.1) . This intermediate lipophilicity may offer a balanced solubility–permeability profile for cell-based assays, but no experimental logD/logP, solubility, or permeability data specific to the target compound are available.

Physicochemical property Lipophilicity CNS penetration potential

Patent-Cited Analgesic Activity: 7-Phenylethyl Analog Among Exemplified Compounds in GB1334628A

Patent GB1334628A explicitly exemplifies 7-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one alongside other 7-substituted analogs (methyl, ethyl, pentyl, benzyl, 3-methyl, 7-benzyl-3-methyl) in a series claimed to possess analgesic activity upon oral administration . No quantitative analgesic data (ED₅₀, % MPE, or formal comparator data against a reference analgesic) are provided in the patent for any individual compound. The patent describes the compounds as active in standard analgesic models, but the absence of tabulated potency data prevents quantitative cross-compound comparison.

Analgesic Pain Patent pharmacology

Recommended Application Scenarios for 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 51847-29-1) Based on Available Evidence


Scaffold-Hopping Starting Point for 11β-HSD1 Inhibitor Design

The thiazolo[3,2-a]pyrimidin-5-one core has demonstrated tractable 11β-HSD1 inhibitory activity in human liver microsome assays (most potent analog IC₅₀ = 6.9 µmol/L, with selectivity over 11β-HSD2) . The 7-phenylethyl variant represents a distinct sub-region of chemical space within this series. Researchers pursuing 11β-HSD1 inhibitors for metabolic syndrome or Cushing's syndrome can use CAS 51847-29-1 as a scaffold diversification point, with the expectation that the 7-substituent identity critically modulates target engagement.

Patent-Landscape-Guided Analgesic Tool Compound

GB1334628A provides explicit exemplification of the 7-phenylethyl analog in an analgesic patent series . Industrial users evaluating freedom-to-operate or seeking a patent-cited starting point for analgesic screening can prioritize this specific CAS number over non-exemplified analogs, reducing legal uncertainty in early-stage pain programs.

Physicochemical Probe with Intermediate Lipophilicity for CNS or Cellular Permeability Studies

With a computed XLogP3-AA of 2.4 , the 7-phenylethyl analog occupies a middle ground between overly hydrophilic short-alkyl congeners and highly lipophilic long-chain or benzyl variants. This intermediate lipophilicity makes it a candidate for in vitro permeability or distribution studies where balanced logD is desired, particularly when comparing 7-substituent effects within a congeneric thiazolo[3,2-a]pyrimidin-5-one series.

Reference Compound for 7-Substituent SAR Elaboration

The compound serves as a chemically tractable reference point for systematic structure-activity relationship (SAR) studies at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold. Its ready synthetic accessibility (as evidenced by its inclusion in early patent literature alongside simple 7-alkyl analogs) supports its use as a control compound when evaluating novel 7-substituted derivatives for enzyme inhibition or cellular activity.

Quote Request

Request a Quote for 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.